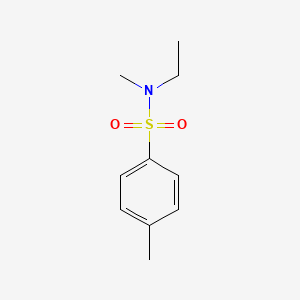
N-Ethyl-N,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,4-dimethylbenzenesulfonamide is an organic compound with the molecular formula C10H11NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an ethyl group and a methyl group at the para position of the benzene ring. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N,4-dimethylbenzenesulfonamide can be synthesized through several methods. One common method involves the reaction of N-ethylbenzenesulfonamide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-ethyl-N,4-dimethylbenzenesulfonic acid.
Reduction: Formation of N-ethyl-N,4-dimethylbenzylamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Ethyl-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and peptides.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, especially as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Ethyl-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N,4-dimethylbenzenesulfonamide
- N-Ethyl-N,4-dimethylbenzenesulfonic acid
- N-Ethyl-N,4-dimethylbenzylamine
Uniqueness
N-Ethyl-N,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
57186-68-2 |
|---|---|
Formule moléculaire |
C10H15NO2S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
N-ethyl-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-4-11(3)14(12,13)10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |
Clé InChI |
BMSQWPVGLOCPKB-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)

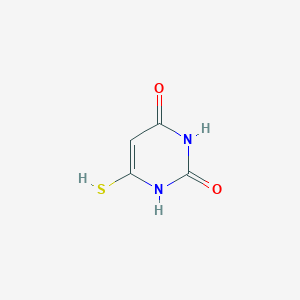
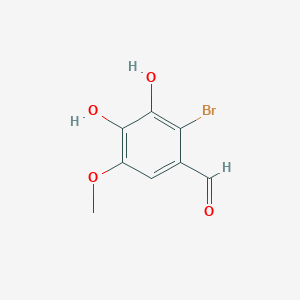
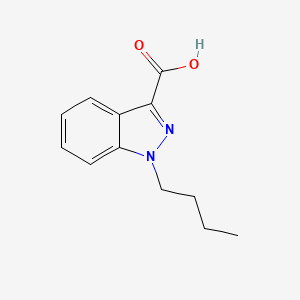
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)




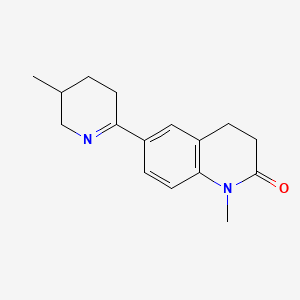

![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
